Z-Pro-OSu chemical structure and molecular weight
Z-Pro-OSu chemical structure and molecular weight
Structural Characterization, Reactivity, and Application Protocols
Executive Summary
Z-Pro-OSu (N-Carbobenzyloxy-L-proline N-hydroxysuccinimide ester) acts as a pre-activated amino acid derivative, specifically designed to mitigate the activation barriers typically associated with proline coupling. Unlike standard carbodiimide-mediated coupling, which can suffer from slow kinetics due to the secondary amine steric hindrance of proline, Z-Pro-OSu utilizes the N-hydroxysuccinimide (NHS) ester to facilitate rapid aminolysis. This guide details its physicochemical properties, reaction mechanisms, and validated protocols for peptide synthesis.
Part 1: Chemical Identity & Structural Analysis
The precise characterization of Z-Pro-OSu is critical for stoichiometry calculations in solid-phase (SPPS) and solution-phase peptide synthesis.
Physicochemical Data Table
| Parameter | Specification | Technical Note |
| Chemical Name | Z-L-Pro-OSu | N-Benzyloxycarbonyl-L-proline N-hydroxysuccinimide ester |
| CAS Number | 3397-33-9 | Note: Do not confuse with Z-Phe-OSu (CAS 3397-32-8) |
| Molecular Formula | Includes the Z-protecting group and NHS ester moiety | |
| Molecular Weight | 346.34 g/mol | Use this value for molarity calculations |
| Melting Point | 88–90 °C | Sharp range indicates high purity; broad range implies hydrolysis |
| Solubility | DMF, DMSO, DCM, EtOAc | Hydrolyzes rapidly in aqueous basic buffers |
| Purity Standard | Impurities are typically Z-Pro-OH or N-Hydroxysuccinimide |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity of the three core functional domains: the Z-Protection (stability), the Proline Core (stereochemistry), and the OSu Activation (reactivity).
Figure 1: The OSu ester (Red) provides the leaving group for aminolysis, while the Z-group (Blue) protects the amine during synthesis.
Part 2: Mechanistic Principles of Reactivity
Why Z-Pro-OSu?
Direct coupling of Z-Pro-OH using DCC/HOBt can be sluggish because the secondary amine of proline creates steric bulk. By isolating the active ester (OSu) beforehand, researchers bypass the in-situ activation step, reducing side reactions like racemization or N-acylurea formation.
The Aminolysis Pathway
The reaction proceeds via a nucleophilic attack by the N-terminus of the growing peptide chain (or free amine) onto the carbonyl carbon of the Z-Pro-OSu.
-
Nucleophilic Attack: The primary amine (
) attacks the carbonyl. -
Tetrahedral Intermediate: A transient state forms.
-
Collapse & Release: The stable N-hydroxysuccinimide anion (
) is expelled as a leaving group. -
Product Formation: The stable Amide bond (
) is formed.
Critical Control Point: The released N-hydroxysuccinimide is acidic (
Part 3: Application Protocols
Protocol A: Solution Phase Coupling
Target Audience: Medicinal Chemists scaling up intermediates.
Reagents:
-
Z-Pro-OSu (1.1 equivalents)
-
Amine Component (1.0 equivalent)[1]
-
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 – 1.5 equivalents)
-
Solvent: Anhydrous DMF or DCM (Dichloromethane)
Step-by-Step Workflow:
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Preparation: Dissolve the Amine Component in the minimum volume of DCM or DMF.
-
Basification: Add DIPEA. Verify pH is basic (wet pH paper > 8).
-
Expert Tip: If using HCl salts of amines, increase DIPEA to 2.2 equivalents to neutralize the salt first.
-
-
Addition: Add Z-Pro-OSu as a solid or predissolved solution in one portion.
-
Observation: The reaction is usually exothermic; for large scales (>10g), cool to 0°C during addition.
-
-
Monitoring: Stir at Room Temperature (20-25°C). Monitor by TLC (System: EtOAc/Hexane) or HPLC.
-
Timeframe: Proline couplings are slower; allow 4–12 hours.
-
-
Workup (Self-Validating Step):
-
Dilute with EtOAc.
-
Wash 1: 5% Citric Acid or 1M HCl (Removes unreacted amine and DIPEA).
-
Wash 2: 5%
(Removes released N-hydroxysuccinimide and any hydrolyzed Z-Pro-OH). -
Wash 3: Brine (Drying).
-
Result: The organic layer contains pure Z-Pro-Amide.
-
Protocol B: Troubleshooting & Stability
-
Hydrolysis Risk: Z-Pro-OSu is moisture sensitive. If the melting point drops below 85°C, significant hydrolysis to Z-Pro-OH has occurred.
-
Purification: If the reagent has degraded, recrystallize from Isopropanol/Hexane. Do not use degraded ester as the free acid (Z-Pro-OH) will not react without added coupling agents.
Part 4: Experimental Logic & Workflow Visualization
The following decision tree outlines the logical flow for using Z-Pro-OSu, including branch points for troubleshooting common failures (incomplete coupling).
Figure 2: Operational workflow emphasizing pH control and reaction monitoring.
